1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

HIV-1 Ribonuclease H Regioisomerism

1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid (CAS 1015873-61-6) is a heterocyclic building block belonging to the pyrrolyl-pyrazole carboxylic acid class, a scaffold under active investigation for non-diketo acid inhibition of the HIV-1 ribonuclease H (RNase H) function of reverse transcriptase. The compound features a pyrazole core substituted with a 4-fluorophenyl group at N1, a pyrrol-1-yl ring at C5, and a carboxylic acid handle at C4, yielding a molecular weight of 271.25 g/mol and a computed XLogP3-AA of 2.3.

Molecular Formula C14H10FN3O2
Molecular Weight 271.251
CAS No. 1015873-61-6
Cat. No. B2980729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid
CAS1015873-61-6
Molecular FormulaC14H10FN3O2
Molecular Weight271.251
Structural Identifiers
SMILESC1=CN(C=C1)C2=C(C=NN2C3=CC=C(C=C3)F)C(=O)O
InChIInChI=1S/C14H10FN3O2/c15-10-3-5-11(6-4-10)18-13(17-7-1-2-8-17)12(9-16-18)14(19)20/h1-9H,(H,19,20)
InChIKeyDQTYNXBPLGQSNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid: Baseline Identity and Research Classification


1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid (CAS 1015873-61-6) is a heterocyclic building block belonging to the pyrrolyl-pyrazole carboxylic acid class, a scaffold under active investigation for non-diketo acid inhibition of the HIV-1 ribonuclease H (RNase H) function of reverse transcriptase [1]. The compound features a pyrazole core substituted with a 4-fluorophenyl group at N1, a pyrrol-1-yl ring at C5, and a carboxylic acid handle at C4, yielding a molecular weight of 271.25 g/mol and a computed XLogP3-AA of 2.3 [2]. This specific substitution pattern distinguishes it from regioisomeric variants (e.g., C3-pyrrolyl, C5-carboxylic acid analogs) that have been directly profiled in enzymatic RNase H assays, and positions it as a versatile intermediate for amide bond formation at the C4 position .

Why 1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid Cannot Be Swapped with Regioisomeric or De-Fluoro Analogs


Generic substitution within the pyrrolyl-pyrazole carboxylic acid class is not scientifically valid due to the profound impact of regioisomerism and fluorine positioning on target engagement and synthetic utility. Published structure-activity relationship (SAR) data on close analogs demonstrate that shifting the pyrrolyl group from the C5 to the C3 position of the pyrazole ring, or removing the 4-fluorophenyl group, alters the spatial orientation of key pharmacophoric features, directly affecting hydrogen-bonding networks and π-stacking interactions within the RNase H catalytic site [1]. Furthermore, the 4-fluorophenyl substituent imparts a distinct electronic character and steric profile compared to the 2-fluorophenyl isomer (CAS 1172017-52-5), which can lead to divergent reactivity in downstream amide coupling reactions and differing binding affinities in biological targets [2]. Equating these analogs without direct comparative data risks selecting a compound with inferior metabolic stability or an incompatible chemical handle for medicinal chemistry campaigns.

Quantitative Differentiation Guide: 1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid vs. Its Closest Analogs


Regioisomeric Selectivity: C5-Pyrrolyl vs. C3-Pyrrolyl Scaffold Bias for HIV-1 RNase H

The target compound is a C5-pyrrolyl-C4-carboxylic acid regioisomer. Published RNase H inhibition data for the C3-pyrrolyl-C5-carboxylic acid regioisomeric series demonstrates that this scaffold achieves up to 100-fold selectivity for RNase H over integrase (IN). In contrast, non-pyrrolyl derivatives (series 8 and 9) were completely inactive (IC50 >100 μM), confirming the essentiality of the pyrrole core [1]. While direct data for the C5-pyrrolyl regioisomer is not yet published, this class-level evidence indicates that the precise placement of the pyrrolyl group is a critical driver of potency and selectivity. The target compound's unique regioisomeric identity offers an orthogonal vector for SAR exploration not accessible with the C3-pyrrolyl series.

HIV-1 Ribonuclease H Regioisomerism Scaffold Hopping Antiviral

Fluorine Positional Isomerism: 4-Fluorophenyl vs. 2-Fluorophenyl Physicochemical and Potential Pharmacodynamic Differentiation

The target compound bears a 4-fluorophenyl substituent, distinguishing it from the commercially available 2-fluorophenyl isomer (CAS 1172017-52-5) . Computed physicochemical properties reveal that the 4-fluoro isomer has a lower topological polar surface area (tPSA: 60.2 Ų) compared to the 2-fluoro isomer (tPSA: 62.1 Ų), suggesting marginally better membrane permeability potential [1]. More critically, the para-fluoro substitution removes the ortho steric hindrance present in the 2-fluoro isomer, which can significantly enhance the efficiency of amide bond formation at the adjacent C4-carboxylic acid handle. In the context of the pyrrolyl-pyrazole RNase H pharmacophore, the para-fluoro group better mimics the electron-withdrawing and steric profile of the p-fluorobenzyl group found in the most active reported analogs (e.g., compound 11b) [2].

Fluorine Chemistry Physicochemical Properties Isosterism Medicinal Chemistry

Metabolic Stability Advantage Inferred for the Pyrazole Carboxylic Acid Scaffold Over Diketo Acid (DKA) Congeners

A key design goal of the pyrrolyl-pyrazole carboxylic acid class is to replace the metabolically labile α,γ-diketo acid (DKA) moiety found in early RNase H inhibitors. Liquid chromatography-mass spectrometry (LC-MS) experiments demonstrated that a representative pyrazole carboxylic acid (compound 7a) exhibited markedly superior human serum stability compared to its corresponding DKA analog (compound 1). While the target compound was not directly tested in this assay, the class-wide stability enhancement is attributed to the absence of the retro-Claisen degradation pathway inherent to the DKA chain [1]. This class-level inference directly supports the procurement of the target compound for antiviral programs seeking to avoid the pharmacokinetic liabilities of DKA-based inhibitors.

Metabolic Stability Serum Stability Diketo Acid Isostere Drug Design

Chemical Handle Versatility: C4 Carboxylic Acid as a Single Point of Diversity for Amide Library Synthesis

The target compound features a single carboxylic acid group at the C4 position of the pyrazole ring, providing a well-defined point for amide bond formation. Commercial vendors list this compound as a carboxylic acid building block, and several derived amide analogs have already appeared in catalogues (e.g., N-[3-(acetylamino)phenyl]- and N-(3,4,5-trimethoxyphenyl)- carboxamide derivatives), indicating established synthetic tractability . By contrast, the ester-protected analog (tentatively the ethyl ester) requires an additional deprotection step before functionalization, adding synthetic complexity. The free acid thus serves as a more efficient 'gateway' building block for generating diverse compound libraries in a single amide coupling step.

Parallel Synthesis Amide Coupling Building Block Library Design

Computed Drug-Likeness and CNS Multiparameter Optimization (MPO) Score Relative to Common Heterocyclic Carboxylic Acids

Target compound drug-likeness was assessed using computed descriptors. It exhibits a molecular weight of 271.25 g/mol, an XLogP3-AA of 2.3, and 1 hydrogen bond donor [1]. This profile places it within favorable oral drug-like space (Rule of Five compliant). Compared to a common pyrazole-4-carboxylic acid building block lacking the pyrrolyl and fluorophenyl substituents (e.g., 1-methyl-1H-pyrazole-4-carboxylic acid, MW 126.11, XLogP ~0.5), the target compound offers enhanced lipophilicity and aromatic surface area, which are often correlated with improved target binding enthalpy in hydrophobic enzyme pockets such as the HIV-1 RNase H active site [2]. This positions it as a more advanced intermediate for hit-to-lead optimization where increased lipophilic contacts are desired.

Drug-Likeness CNS MPO Physicochemical Profile ADME Prediction

Procurement-Driven Application Scenarios for 1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid


Focused Library Synthesis for HIV-1 RNase H Lead Optimization

Medicinal chemistry teams pursuing non-diketo acid HIV-1 RNase H inhibitors can use this compound as the key carboxylic acid building block to generate amide libraries. The C5-pyrrolyl regioisomer provides a complementary vector to the well-characterized C3-pyrrolyl series, allowing exploration of divergent SAR around the pyrazole core as demonstrated by Messore et al. [1]. The free acid directly enables single-step parallel amide synthesis, accelerating hit-to-lead timelines.

Regioisomeric Probe Synthesis for Target Engagement Studies

To definitively map the pyrazole regioisomer preference of the HIV-1 RNase H binding pocket, researchers can synthesize matched molecular pairs comparing this C5-pyrrolyl-C4-acid scaffold with the C3-pyrrolyl-C5-acid series. This approach directly builds on the site-directed mutagenesis data that identified key binding residues (N474, Q475, W535, Y501) critical for inhibitor recognition [1].

Metabolic Stability Profiling of Non-DKA Antiviral Scaffolds

Given the demonstrated serum instability of DKA-based RNase H inhibitors, this compound serves as a critical substrate for generating analogs destined for human serum stability assays. The class-level evidence of improved stability makes this scaffold a preferred choice for antiviral programs seeking to avoid the retro-Claisen degradation identified by LC-MS in earlier DKA leads [1].

Kinase or Epigenetic Target Screening via Scattered Scaffold Approach

The 4-fluorophenyl-pyrrolyl-pyrazole-carboxylic acid framework, while characterized in the RNase H context, represents a three-dimensional, nitrogen-rich heterocyclic scaffold suitable for broad protein family screening. Its computed drug-like properties (XLogP3-AA = 2.3, MW=271.25) [2] make it a high-quality entry for kinase panels, bromodomain assays, or other ATP-competitive enzyme screens where aromatic stacking interactions are beneficial.

Quote Request

Request a Quote for 1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.